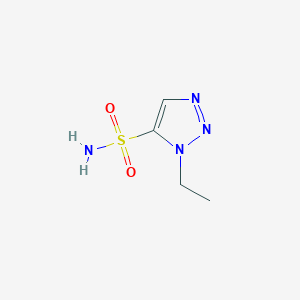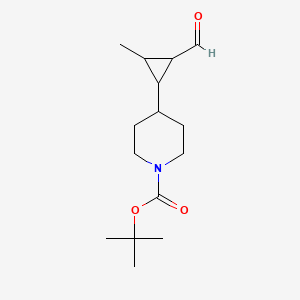
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a thiazole moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine typically involves the reaction of 2-methylpiperazine with 1,3-thiazole-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole or piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .
Applications De Recherche Scientifique
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperidine
- (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)morpholine
- (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine
Uniqueness
What sets (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine apart from similar compounds is its unique combination of the piperazine and thiazole rings. This structure imparts specific chemical and biological properties that make it particularly useful in various applications.
Propriétés
Formule moléculaire |
C9H13N3OS |
|---|---|
Poids moléculaire |
211.29 g/mol |
Nom IUPAC |
[(2S)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C9H13N3OS/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8/h5-7,10H,2-4H2,1H3/t7-/m0/s1 |
Clé InChI |
QSGKPGTUUUUVTM-ZETCQYMHSA-N |
SMILES isomérique |
C[C@H]1CNCCN1C(=O)C2=CSC=N2 |
SMILES canonique |
CC1CNCCN1C(=O)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B13221683.png)


![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)


![2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13221710.png)


amine](/img/structure/B13221723.png)

![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221732.png)


